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Compound Name: Flt3-IN-18

Cat. No.: B12397931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor Flt3-IN-18, with a focus on

its cross-reactivity with the receptor tyrosine kinases c-KIT and PDGFR. Fms-like tyrosine

kinase 3 (Flt3) is a critical target in the treatment of acute myeloid leukemia (AML), and the

selectivity of its inhibitors is a key determinant of their therapeutic window and potential side

effects.[1][2] c-KIT and platelet-derived growth factor receptor (PDGFR) are closely related

kinases, and off-target inhibition of these receptors can lead to various toxicities.[3][4]

Flt3-IN-18 has been identified as a potent and selective inhibitor of Flt3.[1][2] This guide

summarizes the available data on its activity and provides detailed experimental protocols for

assessing kinase inhibitor selectivity.

Data Presentation
The following table summarizes the inhibitory activity of Flt3-IN-18 against Flt3. At present,

specific quantitative data for the cross-reactivity of Flt3-IN-18 with c-KIT and PDGFR is not

publicly available. The lead compound, referred to as 7d in its discovery publication, is noted to

be highly selective, with other cell lines being orders of magnitude less sensitive.[1][2]
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Kinase Target Flt3-IN-18 IC50 (µM) Data Source

Flt3 0.003 [1]

c-KIT Data not available -

PDGFR Data not available -

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Experimental Protocols
To determine the cross-reactivity of a kinase inhibitor like Flt3-IN-18, a variety of in vitro and

cellular assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the IC50 value of an inhibitor against

purified kinases.

Objective: To quantify the concentration of Flt3-IN-18 required to inhibit 50% of the enzymatic

activity of Flt3, c-KIT, and PDGFR.

Materials:

Purified recombinant human Flt3, c-KIT, and PDGFR kinases

Kinase-specific peptide substrate

ATP (Adenosine triphosphate)

Flt3-IN-18 (or other test inhibitor)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)
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384-well plates

Plate reader compatible with the chosen detection method

Procedure:

Compound Preparation: Prepare a serial dilution of Flt3-IN-18 in DMSO. A typical starting

concentration is 10 mM, with 10-point, 3-fold serial dilutions.

Kinase Reaction Setup:

Add 2.5 µL of 4x kinase/substrate solution to each well of a 384-well plate.

Add 2.5 µL of 2x compound dilution to the wells.

To initiate the reaction, add 5 µL of 2x ATP solution to each well. The final ATP

concentration should be close to the Km value for each respective kinase.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding a detection reagent according to the manufacturer's

instructions.

For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed

by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

For LanthaScreen™, a fluorescent tracer and an antibody are used to measure inhibitor

binding through Förster resonance energy transfer (FRET).

Data Analysis:

Measure the signal (luminescence or fluorescence) using a plate reader.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block receptor phosphorylation in a cellular

context.

Objective: To determine the effect of Flt3-IN-18 on the phosphorylation of Flt3, c-KIT, and

PDGFR in relevant cell lines.

Materials:

Cell lines expressing the target kinases (e.g., MV4-11 for Flt3-ITD, Mo7e for c-KIT, and cells

engineered to overexpress PDGFR).

Cell culture medium and supplements.

Flt3-IN-18.

Ligands to stimulate kinase activity (e.g., FLT3 ligand, Stem Cell Factor for c-KIT, PDGF for

PDGFR).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies against total and phosphorylated forms of Flt3, c-KIT, PDGFR, and

downstream signaling proteins (e.g., STAT5, ERK).

Secondary antibodies conjugated to HRP.

Chemiluminescent substrate.

Western blotting equipment.

Procedure:

Cell Treatment:

Plate cells and starve them of serum overnight to reduce basal signaling.
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Pre-treat cells with various concentrations of Flt3-IN-18 for 1-2 hours.

Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).

Cell Lysis:

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total

protein at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the signaling pathways of Flt3, c-KIT, and PDGFR, and a

general workflow for evaluating kinase inhibitor selectivity.
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Caption: Simplified Flt3 signaling pathway.
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Caption: Simplified c-KIT signaling pathway.
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Caption: Simplified PDGFR signaling pathway.
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Caption: Experimental workflow for kinase inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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